

# RIP1 kinase inhibitor 4 structure and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *RIP1 kinase inhibitor 4*

Cat. No.: *B12384712*

[Get Quote](#)

## An In-Depth Technical Guide to RIP1 Kinase Inhibitor 4

### A Comprehensive Overview for Researchers and Drug Development Professionals

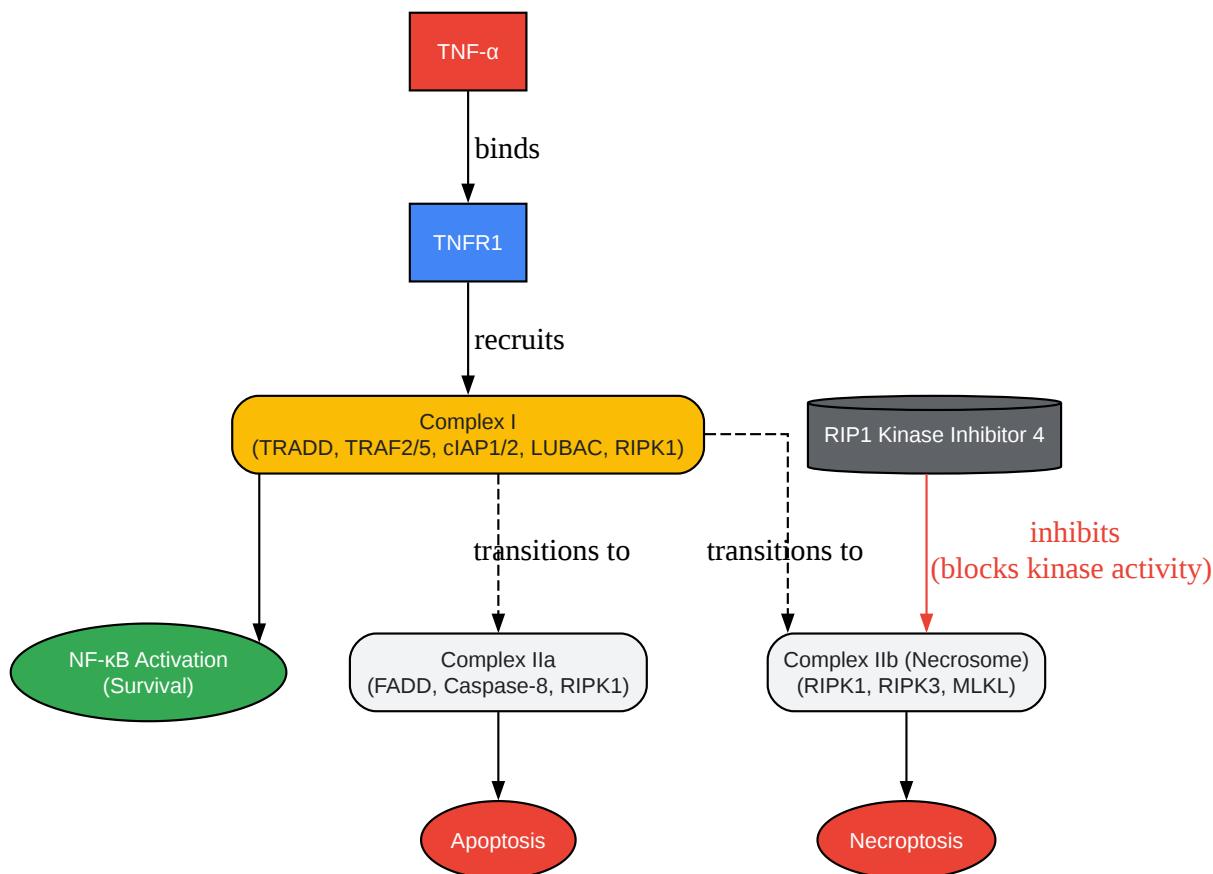
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, making it a compelling target for therapeutic intervention in a range of diseases. This technical guide provides a detailed examination of a potent and selective inhibitor, **RIP1 Kinase Inhibitor 4** (also known as RIPK1-IN-4), focusing on its chemical properties, mechanism of action, and the experimental protocols for its evaluation.

## Chemical and Physical Properties

**RIP1 Kinase Inhibitor 4** is a small molecule inhibitor characterized by the following properties:

| Property          | Value                                                                      | Reference                               |
|-------------------|----------------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 1-[4-(1-aminoisoquinolin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | <a href="#">[1]</a>                     |
| CAS Number        | 1481641-08-0                                                               | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>23</sub> H <sub>23</sub> N <sub>5</sub> O <sub>2</sub>              | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 401.46 g/mol                                                               | <a href="#">[2]</a>                     |
| Appearance        | Solid powder                                                               | <a href="#">[1]</a>                     |
| Purity            | ≥98% (HPLC)                                                                | <a href="#">[1]</a>                     |
| Solubility        | Soluble in DMSO (225-250 mg/mL)                                            | <a href="#">[1]</a> <a href="#">[2]</a> |
| Storage           | Store at -20°C for long-term stability                                     | <a href="#">[2]</a>                     |

A distinct compound, also referred to as "**RIP1 kinase inhibitor 4** (Example 3)," is associated with CAS number 2919836-00-1. This molecule possesses a molecular formula of C<sub>23</sub>H<sub>23</sub>N<sub>5</sub> and a molecular weight of 369.46 g/mol .[\[3\]](#) Notably, it is described as being capable of penetrating the blood-brain barrier (BBB) and exhibits an EC<sub>50</sub> of less than 100 nM.[\[3\]](#)[\[4\]](#)


## Biological Activity and Mechanism of Action

**RIP1 Kinase Inhibitor 4** (CAS 1481641-08-0) is a potent and selective, type II inhibitor of RIPK1 kinase.[\[1\]](#)[\[2\]](#) It functions by binding to an allosteric site on the kinase, specifically stabilizing the DLG-out inactive conformation.[\[2\]](#) This mode of inhibition prevents the kinase from adopting its active state, thereby blocking downstream signaling.

The inhibitor has demonstrated significant potency in biochemical assays, with a reported IC<sub>50</sub> of 16 nM for RIPK1 and 10 nM in an ADP-Glo kinase assay.[\[1\]](#)[\[2\]](#)

## Signaling Pathway of RIPK1

RIPK1 is a key signaling node, particularly in the Tumor Necrosis Factor (TNF) receptor 1 (TNFR1) pathway. Upon TNF- $\alpha$  binding to TNFR1, a signaling complex (Complex I) is formed, which can lead to the activation of the pro-survival transcription factor NF- $\kappa$ B. Alternatively, under certain conditions, a secondary cytosolic complex (Complex II) can form, leading to either apoptosis (caspase-dependent) or necroptosis (caspase-independent). RIPK1's kinase activity is essential for the induction of necroptosis.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified RIPK1 signaling pathway.

## Experimental Protocols

### ADP-Glo™ Kinase Assay for RIPK1 Inhibition

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for the ADP-Glo™ kinase assay.

Methodology:

- Reagent Preparation: Prepare solutions of recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and serial dilutions of **RIP1 Kinase Inhibitor 4** in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA).
- Kinase Reaction: In a 384-well plate, combine the RIPK1 enzyme, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
- Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a luciferase reaction. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescent signal using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control (e.g., DMSO) and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## TNF-α-Induced Necroptosis Assay in HT-29 Cells

This cell-based assay measures the ability of the inhibitor to protect cells from necroptosis induced by TNF-α in the presence of a pan-caspase inhibitor.

[Click to download full resolution via product page](#)

**Figure 3:** Workflow for the TNF-α-induced necroptosis assay.

#### Methodology:

- Cell Culture: Culture human colon adenocarcinoma HT-29 cells in appropriate media and seed them into 96-well plates.
- Compound Treatment: Pre-treat the cells with serial dilutions of **RIP1 Kinase Inhibitor 4** for 1-2 hours.
- Necroptosis Induction: Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL), a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM), and optionally a SMAC mimetic (e.g., 1 µM LCL161).
- Incubation: Incubate the plates for 24 hours at 37°C in a CO<sub>2</sub> incubator.
- Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
- Data Analysis: Normalize the viability data to untreated controls and calculate the percentage of protection conferred by the inhibitor. Determine the EC50 value from the dose-response curve.

## Conclusion

**RIP1 Kinase Inhibitor 4** is a valuable research tool for investigating the roles of RIPK1 in health and disease. Its high potency and selectivity, combined with a well-defined mechanism of action, make it a suitable candidate for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for assessing its inhibitory activity and cellular efficacy. Further investigation into the pharmacokinetic properties and *in vivo*

efficacy of RIPK1-IN-4 and its analogs, such as the BBB-penetrant variant, is warranted to fully elucidate their therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. RIPK1-IN-4 | RIP kinase | TargetMol [targetmol.com]
- 2. adooq.com [adooq.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [RIP1 kinase inhibitor 4 structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12384712#rip1-kinase-inhibitor-4-structure-and-chemical-properties>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)